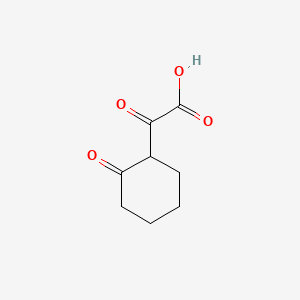

2-Oxo-2-(2-oxocyclohexyl)acetic acid

Description

Contextualization of α-Keto Acids and Cyclic Ketones in Organic Synthesis

In the broad landscape of organic chemistry, α-keto acids and cyclic ketones represent two classes of compounds with immense synthetic utility. α-Keto acids, characterized by a ketone functional group adjacent to a carboxylic acid, are versatile precursors in a myriad of chemical transformations. Their reactivity allows for participation in reactions such as decarboxylation, amination, and various condensation reactions, making them key intermediates in the synthesis of amino acids and other biologically relevant molecules.

Cyclic ketones, on the other hand, are fundamental building blocks in the construction of carbocyclic and heterocyclic systems. The presence of the carbonyl group within a ring structure imparts specific reactivity, influencing stereochemical outcomes and enabling a range of ring-expansion and rearrangement reactions. The combination of these two functional groups within a single molecule, as seen in 2-Oxo-2-(2-oxocyclohexyl)acetic acid, creates a powerful synthon with multiple reactive sites, offering chemists a versatile tool for molecular design and construction.

Significance of this compound as a Versatile Intermediate

The primary significance of this compound in academic research lies in its role as a versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. A key example of its application is in the diastereo- and enantioselective Brønsted acid-catalyzed N-acyliminium ion cyclization cascades with tryptamines. nih.gov This reaction provides a direct and efficient route to architecturally complex β-carboline frameworks, which are prevalent in a wide range of biologically active natural products and pharmaceutical agents.

In this cascade reaction, the α-keto acid functionality of this compound reacts with the tryptamine (B22526) to form an N-acyliminium ion intermediate. This is followed by an intramolecular cyclization, where the indole (B1671886) nucleus of the tryptamine attacks the iminium ion, leading to the formation of the polycyclic β-carboline structure. The use of a chiral Brønsted acid catalyst allows for the control of stereochemistry, leading to the formation of specific stereoisomers of the final product with high enantioselectivity. nih.gov This methodology highlights the compound's utility in modern asymmetric synthesis.

Below is a data table summarizing the key attributes of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 771-12-0 |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| Key Functional Groups | α-Keto acid, Cyclic ketone |

Historical Perspectives and Evolution of Research on Related Compounds

The study of dicarbonyl compounds, including α-keto acids and cyclic ketones, has a rich history in organic chemistry. Early research in the late 19th and early 20th centuries focused on understanding the fundamental reactivity of these functional groups. The development of condensation reactions, such as the Claisen condensation, provided the initial tools for the synthesis of 1,3-dicarbonyl compounds, which are structurally related to the enol form of this compound. wikipedia.orggoogle.com

The synthesis of cyclic ketones also has a long history, with early methods often relying on intramolecular condensation reactions of dicarboxylic acids or their derivatives. The development of more sophisticated methods, including ring-closing metathesis and various cycloaddition reactions, has greatly expanded the toolkit for constructing cyclic ketone systems.

The Pictet-Spengler reaction, first reported in 1911, represents a cornerstone in the synthesis of β-carbolines and tetrahydroisoquinolines. wikipedia.org This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, laid the groundwork for the later development of more advanced methods, such as the Brønsted acid-catalyzed cascade reaction involving this compound. The evolution of this field demonstrates a continuous drive towards greater efficiency, selectivity, and complexity in the synthesis of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYQFMSWWNJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998360 | |

| Record name | Oxo(2-oxocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-12-0 | |

| Record name | α,2-Dioxocyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dioxocyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxo(2-oxocyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dioxocyclohexaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxo 2 2 Oxocyclohexyl Acetic Acid and Its Precursors/derivatives

Classical and Established Synthetic Routes

Enzymatic Reduction Approaches to α-Keto Esters and Carboxylic Acids

Biocatalysis offers a powerful tool for the synthesis of chiral molecules, providing high stereoselectivity under mild reaction conditions. Enzymatic reductions are particularly useful for producing optically active precursors to 2-Oxo-2-(2-oxocyclohexyl)acetic acid.

The asymmetric bioreduction of α,β-unsaturated γ-keto esters serves as an effective method for producing nonracemic γ-oxo esters, which are precursors to compounds like this compound. researchgate.netnih.gov Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective for this transformation. researchgate.netnih.gov These flavin-dependent oxidoreductases catalyze the asymmetric reduction of activated carbon-carbon double bonds with high stereoselectivity and conversion rates. researchgate.net

The process involves the reduction of an α,β-unsaturated precursor in the presence of a nicotinamide (B372718) cofactor, such as NAD(P)H. nih.gov A chemoenzymatic strategy combining this enzymatic reduction with a subsequent ester hydrogenolysis step has been successfully employed to synthesize (R)-2-(2-oxocyclohexyl)acetic acid with high enantiomeric excess. researchgate.net This approach highlights the utility of ene-reductases in creating valuable chiral building blocks from readily available starting materials. nih.gov

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. jst.go.jp The reduction of racemic alkyl (2-oxocyclohexyl)acetates using baker's yeast is a well-established method that proceeds with both enantio- and diastereoselectivity. tandfonline.com This process involves a kinetic resolution, where one enantiomer of the starting material is reduced faster than the other. tandfonline.com

The reaction typically yields three main products: the unreacted (1S)-ketone, the (1R, 2S)-trans-alcohol as the major reduction product, and the (1S, 2S)-cis-alcohol as a minor product, all with high optical purity. tandfonline.com The advantages of this method include the low cost and availability of the yeast, mild reaction conditions, and high optical yields without the need for expensive resolving agents. jst.go.jptandfonline.com The stereochemical outcome of the reduction generally follows Prelog's rule. ethz.ch

Table 1: Baker's Yeast Reduction of Alkyl (2-Oxocyclohexyl)acetates This table summarizes the yield and enantiomeric excess (ee) of products from the baker's yeast-mediated reduction of methyl and ethyl (2-oxocyclohexyl)acetate.

| R Group (Ester) | Substrate | Yield (%) | Products | Diastereomeric Ratio (Substrate:cis:trans) | % ee (Substrate) | % ee (cis-Alcohol) | % ee (trans-Alcohol) |

| CH₃ | Methyl (2-oxocyclohexyl)acetate | 83 | (1S)-ketone, (1S, 2S)-cis-alcohol, (1R, 2S)-trans-alcohol | 28:19:53 | 96.8 | 97.2 | 98.4 |

| C₂H₅ | Ethyl (2-oxocyclohexyl)acetate | 94 | (1S)-ketone, (1S, 2S)-cis-alcohol, (1R, 2S)-trans-alcohol | 28:18:54 | 89.8 | 97.4 | 97.3 |

Data sourced from Bioscience, Biotechnology, and Biochemistry. tandfonline.com

Condensation and Acylation Reactions

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The Claisen condensation, in particular, is a key method for synthesizing β-keto esters, which are direct precursors to the target compound.

A primary route to the ethyl ester of the target compound, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, is the Claisen condensation between cyclohexanone (B45756) and diethyl oxalate. libretexts.orgfiveable.me This reaction falls under the category of mixed or crossed Claisen condensations, where an enolizable ketone reacts with a non-enolizable ester. byjus.com

In this reaction, a strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of cyclohexanone, forming an enolate ion. pressbooks.pubstackexchange.com This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. youtube.com The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the final β-keto ester product. pressbooks.pub Using a full equivalent of base is necessary to drive the reaction to completion by deprotonating the product, which has a highly acidic α-hydrogen between the two carbonyl groups. pressbooks.pub

The Mannich reaction is a three-component condensation that forms β-amino-carbonyl compounds, known as Mannich bases. wikipedia.org This reaction typically involves an enolizable carbonyl compound (such as a ketone or β-keto ester), a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org

The mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. chemistrysteps.com The enol form of the keto-ester then acts as a nucleophile, attacking the iminium ion to form the C-C bond, resulting in the β-amino-keto ester. wikipedia.orgchemistrysteps.com While this reaction does not directly produce hydroxy-keto esters, the resulting Mannich bases are versatile intermediates. They can be further modified, for instance, through elimination reactions to form α,β-unsaturated ketones, or other transformations that can lead to related structures. The reaction is a powerful method for the aminoalkylation of compounds with acidic α-protons. wikipedia.org

Formation of 2-(2-Oxocyclohexyl)acetonitrile from Cyclohexanone and Chloroacetonitrile (B46850)

The direct condensation of cyclohexanone with chloroacetonitrile is a plausible route for forming 2-(2-oxocyclohexyl)acetonitrile. This reaction would likely proceed via an initial aldol-type addition, where a base abstracts a proton from chloroacetonitrile to form a carbanion, which then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration would yield the α,β-unsaturated nitrile, which could then be selectively reduced to the target saturated nitrile.

A related and well-documented procedure involves the condensation of cyclohexanone with acetonitrile (B52724) using a base like potassium hydroxide. orgsyn.org This reaction first forms cyclohexylideneacetonitrile, which is then separated from its non-conjugated isomer. orgsyn.org While this method uses acetonitrile, the principles of base-catalyzed condensation are directly applicable. The synthesis of chloroacetonitrile itself can be achieved through methods such as the dehydration of chloroacetamide with phosphorus pentoxide or by reacting a 2-hydroxyacetonitrile with thionyl chloride. orgsyn.orggoogle.com Another relevant synthesis is the Michael addition of cyclohexanone to acrylonitrile, which yields 3-(2-oxocyclohexyl)propanenitrile. echemi.com This demonstrates the reactivity of cyclohexanone enamines or enolates with nitrile-containing compounds. echemi.com

Reaction of Cyclohexanone with Carboxyl-Containing Acylating Agents

The synthesis of this compound and its esters can be achieved through the reaction of cyclohexanone with appropriate carboxyl-containing acylating agents. This transformation is typically accomplished via a Claisen condensation mechanism. youtube.comyoutube.comyoutube.comyoutube.com In this reaction, a strong base is used to deprotonate the α-carbon of cyclohexanone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of an acylating agent like diethyl oxalate.

The initial product is a β-dicarbonyl compound, specifically ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. The reaction requires careful selection of the base; typically, an alkoxide corresponding to the ester group of the acylating agent (e.g., sodium ethoxide for diethyl oxalate) is used to prevent transesterification side reactions. youtube.comyoutube.com Following the condensation, an acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate, yielding the final β-keto ester product. youtube.com

Advanced and Stereoselective Synthetic Strategies

Chemoenzymatic Synthesis of Specific Enantiomers of this compound

Chemoenzymatic approaches offer powerful methods for producing specific enantiomers of chiral molecules, combining the selectivity of enzymes with the versatility of chemical transformations. researchgate.netd-nb.info While the direct enzymatic synthesis of this compound enantiomers is not extensively detailed, the synthesis of closely related chiral precursors highlights the potential of this strategy. For instance, the chemoenzymatic synthesis of chiral azidoalcohols has been achieved by coupling an enantioselective alkene epoxidation (using either a styrene (B11656) monooxygenase or a chemical catalyst) with a regioselective epoxide ring-opening catalyzed by a halohydrin dehalogenase. mdpi.com

Another relevant approach involves the lipase-promoted acetylation of a racemic precursor under kinetic resolution conditions to yield enantiomerically pure products. nih.gov Ketoreductases have also been employed for the highly enantioselective reduction of keto-α-diazoesters to their corresponding alcohols, which can then be used in further chemical steps. d-nb.info This synergy between biocatalysis and transition metal catalysis provides a robust pathway to enantiopure heterocycles. d-nb.info The selection of the biocatalyst is crucial, as different enzymes can produce opposite enantiomers of the desired product from the same starting material. researchgate.netmdpi.com

Diastereoselective Passerini Reactions Utilizing Cyclic Oxoacids as Starting Materials

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgsciforum.net This multicomponent reaction is a powerful tool for generating molecular diversity and has been used in the synthesis of peptidomimetics and other bioactive compounds. mdpi.com When one of the starting materials is chiral, the Passerini reaction can proceed with diastereoselectivity. nih.gov

Utilizing a cyclic oxoacid like this compound as the carboxylic acid component offers a route to complex, functionalized derivatives. The stereochemical outcome of the reaction is influenced by the interaction between the three components in a proposed cyclic, non-polar transition state. nih.gov While controlling the stereochemistry of the Passerini reaction can be challenging, the use of chiral Lewis acids as catalysts has been shown to induce enantioselectivity. nih.gov For instance, a copper(II)-pybox complex can effectively control the α-addition of the isocyanide to the carbonyl component. nih.gov The diastereoselectivity can also be influenced by the structure of the reactants, with intramolecular versions of the reaction on chiral ketoacids showing moderate to good stereocontrol. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reactants | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Isocyanide | wikipedia.org |

| Product | α-Acyloxy carboxamide | sciforum.net |

| Mechanism | Generally accepted as a concerted mechanism involving a trimolecular reaction. | wikipedia.orgnih.gov |

| Stereocontrol | Can be achieved using chiral substrates, auxiliaries, or chiral Lewis acid catalysts. | nih.govnih.gov |

| Applications | Combinatorial chemistry, synthesis of peptidomimetics, heterocycles, and pharmaceuticals. | mdpi.com |

Scalable Preparations for Enantiomerically Pure Intermediates in Complex Syntheses

The development of scalable synthetic routes to enantiomerically pure intermediates is critical for the practical application of complex chiral molecules. A notable example is the efficient and scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, a direct precursor to the title compound. nih.govacs.org This synthesis starts from inexpensive cyclohexanone and proceeds through a multi-step sequence under environmentally benign conditions. nih.govacs.org

The key features of this scalable process are summarized below:

The methodology avoids hazardous reagents and chromatographic separations, making it suitable for large-scale production.

Similarly, scalable syntheses have been developed for other complex chiral building blocks derived from cyclohexanone derivatives. For example, an organocatalytic one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde (B1677652) provides access to enantiomerically pure bicyclo[2.2.2]octadiene ligands. nih.gov These examples underscore the importance of designing operationally simple and cost-effective routes for producing chiral intermediates on a large scale.

Synthesis of Functionalized Derivatives and Analogs of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of functionalized derivatives and analogs. By modifying the carboxylic acid, the ketone, or the connecting chain, new compounds with tailored properties can be generated. For instance, the carboxylic acid moiety can be converted into amides or esters to explore structure-activity relationships. An example is the synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids, where the core structure is linked to a phenoxyacetic acid group. researchgate.net

Furthermore, the cyclohexanone ring can be altered, or the entire scaffold can be incorporated into more complex systems. The synthesis of aryl-functionalized promysalin analogs demonstrates how core structures can be elaborated through multi-step sequences involving esterification and deprotection steps to yield potent bioactive molecules. nih.gov These synthetic strategies allow for the systematic variation of the molecule's structure, enabling the creation of compound libraries for screening and optimization in various applications.

Incorporation of Halogens via Fluorination Reactions

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, making fluorination a critical tool in medicinal and materials chemistry. nih.gov For precursors of this compound, fluorination can be achieved using building block strategies or by employing specialized fluorinating agents.

One effective strategy involves using pre-fluorinated building blocks, such as diethyl 2-fluoromalonate ester. nih.govresearchgate.net This approach allows for the construction of the target carbon skeleton with the fluorine atom already in place. The synthesis typically involves a nucleophilic aromatic substitution reaction, followed by processes like decarboxylation and esterification to yield 2-fluoro-2-arylacetic acid derivatives. nih.govresearchgate.net This "early stage" fluorination provides a reliable method for incorporating fluorine into complex structures. nih.gov

Alternatively, direct fluorination of a ketone precursor can be accomplished using deoxyfluorination reagents. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the nucleophilic fluorination of oxygen-containing compounds, including the conversion of ketones into geminal difluorides. researchgate.net This method is effective for substrates that may be sensitive to acidic conditions. researchgate.net The choice of fluorination strategy depends on the desired position of the fluorine atom and the stability of the substrate.

Table 1: Comparison of Fluorination Strategies

| Method | Reagent/Building Block | Typical Transformation | Key Features |

|---|---|---|---|

| Building Block Approach | Diethyl 2-fluoromalonate ester | Construction of C-F bond early in synthesis | Avoids harsh late-stage fluorination conditions. nih.govresearchgate.net |

Preparation of Substituted 2-(2-Oxo-cyclohexyl)-2-hydroxy-acetic Acid Alkyl Esters

The synthesis of α-hydroxy-keto esters, such as 2-(2-oxo-cyclohexyl)-2-hydroxy-acetic acid alkyl esters, is a valuable transformation that creates chiral centers and provides intermediates for further functionalization. These compounds can be prepared through several routes, often involving the reduction of a related diketo compound or the addition of a nucleophile to a glyoxylate (B1226380) derivative.

A common method for preparing related hydroxy-esters involves the selective reduction of a precursor containing two carbonyl groups. For instance, in the structurally related methyl (2-oxocyclohexyl)acetate, the ketone on the cyclohexane (B81311) ring is more electrophilic than the ester carbonyl group. stackexchange.com Consequently, reduction with a mild reducing agent like sodium borohydride (B1222165) selectively reduces the ring ketone to a secondary alcohol, leaving the ester intact. stackexchange.comchemicalbook.com This selectivity is crucial for preparing the desired hydroxy-ester.

Another established strategy involves the reaction of an organometallic reagent with an α-ketoester, such as a benzoylformic acid ester, in the presence of a Lewis acid. google.com This approach has been used to synthesize similar structures like 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. google.com Adapting this method by using a cyclohexanone-derived nucleophile with an appropriate glyoxylate could yield the target molecule. Furthermore, stereoselectivity can often be controlled through the use of chiral auxiliaries or catalysts. mdpi.com

Table 2: Synthetic Approaches to Substituted 2-(2-Oxo-cyclohexyl)-2-hydroxy-acetic Acid Alkyl Esters and Related Compounds

| Starting Material(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| (3-Oxo-cyclohexyl)-acetic acid methyl ester | Sodium borohydride | rac-(3-Hydroxy-cyclohexyl)-acetic acid methyl ester | chemicalbook.com |

| 2-Methylcyclohexanone (B44802), Ethyl 2-(phenylthio)-2-propenoate | (R)-1-Phenylethylamine | α-Thiophenyl-δ-keto ester | mdpi.com |

Photostimulated Reactions for ε-Oxo Acid Synthesis

Photostimulated reactions offer unique pathways for bond formation that are often inaccessible under thermal conditions. The synthesis of ε-oxo acids, which share the characteristic oxo-acid functionality with the title compound, can be achieved through photostimulated radical-nucleophilic substitution (SRN1) reactions. researchgate.net

This synthetic strategy involves the reaction of a suitable precursor, such as 2-(2-iodophenyl)acetic acid, with ketone enolate ions acting as nucleophiles. researchgate.net The reaction is initiated by ultraviolet light in a solvent like DMSO. The process proceeds through a radical chain mechanism, where a photo-initiated electron transfer creates a radical anion, which then fragments to form an aryl radical. This radical subsequently reacts with the ketone enolate, and a final electron transfer step propagates the chain and yields the ε-oxo acid product. researchgate.net This method has been successfully applied to synthesize precursors for novel 3-benzazepin-2-ones. researchgate.net Another relevant photochemical process is the Norrish-type I reaction, which involves the cleavage of a bond adjacent to a carbonyl group upon irradiation, as demonstrated in the rearrangement of 12-oxo-steroids. researchgate.net

Table 3: Example of Photostimulated ε-Oxo Acid Synthesis

| Substrate | Nucleophile | Conditions | Product Type | Yield |

|---|

Data synthesized from the description in the reference. researchgate.net

Synthesis of Complex Heterocyclic Systems Derived from this compound Intermediates

The dicarbonyl functionality of this compound and its esters makes them valuable precursors for the synthesis of a wide range of complex heterocyclic systems. The two electrophilic carbon centers can react with various dinucleophiles to form rings.

A prominent application is the use of 2-(2-oxocyclohexyl)acetic acid as a reactant in the Brønsted acid-catalyzed N-acyliminium cyclization cascades with tryptamines. This reaction leads to the diastereoselective and enantioselective preparation of complex β-carbolines, which are important scaffolds in medicinal chemistry.

Another general and effective method for converting α-oxo acids into heterocyclic systems is through condensation with 1,2-diamines. For example, the reaction of α-oxo acids with o-phenylenediamine (B120857) in acidic conditions, typically 2M hydrochloric acid, produces substituted quinoxalines in excellent yields (85-100%). nih.gov These quinoxaline (B1680401) derivatives are often crystalline solids, facilitating their purification. nih.gov This classic reaction highlights the utility of the α-oxo acid moiety as a reliable synthon for building heterocyclic rings. Similar strategies involving reagents like thiosemicarbazide (B42300) or hydroxylamine (B1172632) can be used to generate thiadiazoles, isoxazoles, and other related heterocycles from dicarbonyl precursors. nih.gov

Table 4: Heterocyclic Systems Derived from α-Oxo Acid Intermediates

| Reactant 1 (Oxo-acid derivative) | Reactant 2 | Resulting Heterocycle | Key Features |

|---|---|---|---|

| 2-(2-Oxocyclohexyl)acetic acid | Tryptamines | β-Carboline | Diastereo- and enantioselective cyclization cascade. |

| Generic α-Oxo acid | o-Phenylenediamine | Quinoxaline | High yield (85-100%) condensation in acidic medium. nih.gov |

Reactivity and Reaction Mechanism Studies of 2 Oxo 2 2 Oxocyclohexyl Acetic Acid

Fundamental Chemical Transformations

The presence of two ketone carbonyls and a carboxylic acid group allows for a range of fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions Yielding Carboxylic Acids and Ketones

While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation under mild conditions. libretexts.orgchemistrysteps.com The oxidation of the ketone group within the 2-Oxo-2-(2-oxocyclohexyl)acetic acid molecule requires strong oxidizing agents and often involves the cleavage of carbon-carbon bonds.

Potent oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄) or hot nitric acid can oxidize the cyclohexanone (B45756) ring. libretexts.org This process is typically destructive, proceeding through the cleavage of a C-C bond adjacent to the carbonyl group, which would result in the formation of a dicarboxylic acid. libretexts.org

A more controlled oxidation can be achieved through the Baeyer-Villiger oxidation, which converts ketones to esters using peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comlibretexts.org In the case of the cyclohexanone moiety, this reaction would yield a seven-membered lactone (a cyclic ester). This lactone could subsequently be hydrolyzed under acidic or basic conditions to produce a hydroxy-substituted carboxylic acid. chemistrysteps.com The mechanism involves the nucleophilic addition of the peroxy acid to the ketone carbonyl, followed by the rearrangement of an alkyl group to an oxygen atom. libretexts.org

Reduction Reactions, Including Conversion of Ketone and Nitrile Groups to Alcohols and Amines

The reduction of this compound and its ester derivatives has been a subject of detailed study, particularly focusing on the selective reduction of its carbonyl groups to alcohols. The molecule contains two ketone groups and a carboxylic acid, each with different reactivity towards reducing agents. Nitrile groups are not present in this molecule, so the discussion is focused on the reduction of ketones and carboxylic acids.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are known to selectively reduce ketones to secondary alcohols while typically not reacting with less reactive esters or carboxylic acids. stackexchange.com For the related compound, methyl (2-oxocyclohexyl)acetate, NaBH₄ reduces the ketone on the cyclohexane (B81311) ring to a secondary alcohol. stackexchange.com A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the carboxylic acid or ester group to a primary alcohol. libretexts.org LiAlH₄ would reduce all three carbonyl groups in the parent acid.

Biocatalytic reductions offer high levels of stereoselectivity. Studies on the reduction of alkyl (2-oxocyclohexyl)acetates, which are γ-keto esters closely related to the target molecule, using baker's yeast have shown both high enantioselectivity and diastereoselectivity. tandfonline.com This enzymatic reduction selectively targets the ketone on the cyclohexyl ring, affording optically active secondary alcohols. tandfonline.com

The reduction of carboxylic acids and their derivatives can also lead to amines. For example, amides, which can be synthesized from the carboxylic acid, can be reduced to amines using reagents like the NaBH₄-I₂ system. researchgate.net Catalytic hydrogenation of nitriles is a common route to primary amines, but this is not directly applicable to the title compound unless it is chemically modified to include a nitrile group. researchgate.net

Nucleophilic Substitution Reactions for Diverse Derivative Formation

The carboxylic acid functional group is a prime site for nucleophilic acyl substitution, a class of reactions that involves a nucleophile replacing the hydroxyl group. masterorganicchemistry.comlibretexts.org This pathway allows for the synthesis of a wide array of derivatives, such as esters, amides, and acyl halides.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl double bond is reformed. libretexts.orgyoutube.com

Key transformations include:

Esterification: The reaction of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) yields an ester.

Amide Formation: Direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid to form an unreactive salt. libretexts.org Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the attack by the amine to form an amide. libretexts.org

Acyl Chloride Formation: Highly reactive acyl chlorides can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a highly valuable intermediate, as the chloride is an excellent leaving group, allowing for efficient reactions with a wide range of nucleophiles (e.g., alcohols, amines) to form esters and amides, respectively.

Mechanistic Investigations and Elucidation of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and controlling reaction outcomes, particularly in terms of selectivity.

Electrophilic and Nucleophilic Behavior of the Ketone and Carboxylic Acid/Ester Moieties

The reactivity of the molecule is governed by the electrophilic and nucleophilic sites within its structure.

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbons of the two ketone groups and the carboxylic acid. masterorganicchemistry.combyjus.com These carbons bear a partial positive charge due to the electron-withdrawing effect of the oxygen atoms, making them susceptible to attack by nucleophiles. The reactivity of these sites varies; the ketone carbonyl on the cyclohexane ring is generally more electrophilic and reactive towards nucleophiles like hydride reagents than the carbonyl of the carboxylic acid or a corresponding ester. stackexchange.com The acyl carbon in an activated form, such as an acyl chloride, is exceptionally electrophilic.

Nucleophilic Sites: The oxygen atoms of the carbonyl and hydroxyl groups possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases. byjus.com For instance, in acid-catalyzed reactions like Fischer esterification, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Additionally, the protons on the carbons alpha to the cyclohexanone carbonyl are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then participate in carbon-carbon bond-forming reactions.

Regioselectivity and Stereoselectivity in Hydride Addition to γ-Oxo Esters

Studies on the reduction of related γ-oxo esters, such as alkyl (2-oxocyclohexyl)acetates, provide significant insight into the regioselective and stereoselective behavior of this class of compounds.

Regioselectivity: In reductions using mild hydride reagents like sodium borohydride, the reaction is highly regioselective. The hydride preferentially attacks the more electrophilic ketone carbonyl on the cyclohexane ring, leaving the less reactive ester or carboxylic acid group untouched. stackexchange.com This selectivity allows for the specific conversion of the ketone to a secondary alcohol without affecting the rest of the molecule.

Stereoselectivity: The reduction of the prochiral ketone in alkyl (2-oxocyclohexyl)acetates can lead to the formation of new stereocenters. Biocatalytic reduction using baker's yeast has been shown to proceed with excellent stereocontrol. tandfonline.com The yeast selectively reduces one enantiomer of the racemic starting material, affording optically active products while leaving the other enantiomer of the ketone unreacted. tandfonline.com Specifically, the reduction of methyl and ethyl (2-oxocyclohexyl)acetates yields the corresponding (2S)-trans-alcohols as the major product and (2S)-cis-alcohols as a minor product. The unreacted ketone is recovered with high optical purity in the (1S) configuration. tandfonline.com This outcome demonstrates both kinetic resolution of the starting material and high diastereoselectivity in the formation of the alcohol products. tandfonline.com

Table 1: Stereoselective Reduction of Methyl (2-oxocyclohexyl)acetate by Baker's Yeast tandfonline.com

| Compound | Configuration | Yield | Optical Purity (ee) |

| Recovered Ketone | (1S) | 39% | 98.6% |

| trans-Alcohol | (1R, 2S) | 34% | >99% |

| cis-Alcohol | (1S, 2S) | 5% | >99% |

This high degree of stereocontrol is a hallmark of enzymatic reactions and is of great utility in asymmetric synthesis, where the preparation of single enantiomers is often required. tandfonline.com

Transition State Analysis in Diastereoselective Transformations (e.g., Passerini Reactions)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, which yields α-acyloxy amides. organic-chemistry.orgwikipedia.org When this compound participates as the carboxylic acid component, the reaction's stereochemical outcome is dictated by the transition state geometry.

The mechanism is generally considered to be concerted, particularly in apolar solvents where high concentrations of reactants are used. wikipedia.orgnih.gov It is believed that hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org This process involves a trimolecular interaction where the isocyanide, carboxylic acid, and the external carbonyl compound converge in a sequence of nucleophilic additions. wikipedia.org The initial interaction is thought to be the formation of an H-bonded cluster between the carboxylic acid (this compound) and the aldehyde or ketone. This cluster then reacts with the isocyanide in what is thought to be the rate-determining step.

Theoretical studies on similar reactions suggest that the transition state involves the α-addition of the carbonyl component and the carboxylate to the isocyanide carbon. nih.gov The diastereoselectivity arises from the facial selectivity of the isocyanide attack on the carbonyl, which is influenced by the steric and electronic properties of the substituents on both the cyclohexanone ring and the reacting carbonyl compound. The preferred transition state will be the one that minimizes steric clashes, leading to the observed major diastereomer. In polar solvents, an ionic mechanism may operate, proceeding through a nitrilium ion intermediate, which could alter the stereochemical course of the reaction. wikipedia.org

Proposed Mechanisms for Specific Chemical Reactions (e.g., Hypervalent Iodine-Mediated α-Acetoxylation)

The α-acetoxylation of the cyclohexanone moiety within this compound can be achieved using hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA). This reaction provides a direct method for introducing an acetoxy group at the α-position to a ketone. researchgate.netsemanticscholar.org The mechanism of this transformation is thought to proceed via an SN2 substitution pathway involving an α-C-bound hypervalent iodine intermediate. frontiersin.org

The proposed mechanism, particularly when catalyzed by a Lewis acid like BF3•OEt2, involves the following key steps:

Enol/Enolate Formation : The ketone is activated by the Lewis acid, facilitating the formation of an enol or enolate intermediate.

Nucleophilic Attack : The enol double bond performs a nucleophilic attack on the electrophilic iodine atom of the activated PIDA reagent. researchgate.net This can lead to two possible intermediates: an O-bound or a C-bound hypervalent iodine species. researchgate.net

Intermediate Formation : Computational studies suggest that the C-bound intermediate is more stable and is the key intermediate on the reaction pathway. researchgate.net

SN2 Substitution : The C-bound intermediate then undergoes a bimolecular nucleophilic substitution (SN2) by an acetate (B1210297) ion present in the solution. researchgate.net This substitution displaces the iodobenzene (B50100) group and forms the α-acetoxy ketone product. researchgate.net

The diastereoselectivity of this reaction is largely under thermodynamic control, influenced by the steric hindrance of substituents on the cyclic ketone, which dictates the direction of the nucleophilic attack. semanticscholar.orgfrontiersin.org

Table 1: Key Intermediates in Hypervalent Iodine-Mediated α-Acetoxylation

| Intermediate Type | Description | Role in Mechanism |

| O-bound Intermediate | The enol oxygen is bound to the hypervalent iodine center. | Considered a possible but less likely pathway. researchgate.net |

| C-bound Intermediate | The α-carbon of the ketone is directly bound to the iodine center. | Plausible key intermediate leading to the product via SN2 substitution. frontiersin.orgresearchgate.net |

| Nitrilium Ion | A cation formed in polar solvents during Passerini reactions. | Intermediate in the ionic pathway of the Passerini reaction. wikipedia.org |

Enzymatic Mechanisms in Biocatalytic Conversions (e.g., Baeyer-Villiger Monooxygenases)

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones, representing a green alternative to chemical oxidation methods. nih.govresearchgate.net These enzymes utilize NADPH as an electron donor and molecular oxygen to perform the oxidation. nih.gov The conversion of the cyclohexanone ring in this compound by a BVMO would lead to a caprolactone (B156226) derivative.

The catalytic cycle of BVMOs is a complex, multi-step process: nih.gov

Flavin Reduction : The enzyme-bound FAD cofactor is reduced by NADPH.

Oxygen Activation : The reduced flavin reacts with molecular oxygen to form a stable C4a-(hydro)peroxyflavin adduct. This is the key oxidizing species. nih.govencyclopedia.pub

Nucleophilic Attack : The flavin-peroxide performs a nucleophilic attack on the carbonyl carbon of the ketone substrate.

Criegee Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate, analogous to the Criegee intermediate in the chemical Baeyer-Villiger oxidation. nih.gov An active site arginine residue and the NADP+ cofactor help to stabilize this negatively charged intermediate. nih.gov

Rearrangement and Product Formation : An electronic rearrangement of the Criegee intermediate occurs, involving the migration of one of the α-carbon substituents. This results in the formation of the lactone product, a water molecule, and the oxidized flavin, which can then re-enter the catalytic cycle. nih.gov

The regioselectivity of the oxygen insertion is a key feature of BVMOs and is determined by the specific enzyme's active site architecture. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

The presence of multiple reactive functional groups within this compound and its derivatives makes them prone to intramolecular reactions, leading to complex cyclic and rearranged structures.

Cyclization Reactions Leading to Fused Ring Systems

Derivatives of this compound can serve as precursors for the synthesis of fused ring systems. Intramolecular reactions, such as aldol (B89426) condensations or Michael additions, can be envisioned between the two carbonyl moieties or their derivatives under appropriate basic or acidic conditions. For instance, the enolate of the cyclohexanone ring could potentially attack the ketone of the acetic acid side chain, leading to the formation of a bicyclic system.

Furthermore, more complex cyclization strategies, such as intramolecular SN2' cyclizations, have been used to construct bicyclo[2.2.2]diazaoctane ring systems in alkaloid synthesis, demonstrating the utility of intramolecular pathways in building fused structures from substituted cyclic precursors. nih.gov Similarly, intramolecular dipolar cycloadditions of azides with alkynes, generated from fused ring aziridines, provide another route to triazole fused tricyclic systems. rsc.org These strategies highlight the potential for derivatives of this compound to be elaborated into complex, fused heterocyclic structures.

Unusual Rearrangements of Reaction Products (e.g., α-hydroxy bicyclic imides from Passerini products)

Lactonization Tendencies in Reduction Pathways, particularly for Stereoisomers

Reduction of the carbonyl groups in this compound can lead to various stereoisomers of 2-(hydroxy-2-oxocyclohexyl)acetic acid and related diols. These reduction products, containing both a hydroxyl and a carboxylic acid group, are predisposed to intramolecular esterification, or lactonization, to form bicyclic lactones.

The tendency to lactonize is highly dependent on the stereochemical relationship between the hydroxyl and carboxylic acid-bearing side chain. Specifically, isomers where the hydroxyl group and the side chain are in a cis relationship on the cyclohexane ring are sterically well-disposed for cyclization. The formation of five- or six-membered lactone rings is generally favored. The preparation of specific enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported, highlighting the importance of stereochemistry in these systems. nih.gov The relative stereochemistry of the substituents on the cyclohexane ring will dictate the conformational preferences of the molecule, bringing the reacting groups into proximity and thus influencing the rate and feasibility of lactonization.

Multi-component and Domino Reactions Involving this compound

Multi-component and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation, avoiding the isolation of intermediates. These approaches are particularly valuable in generating molecular diversity and have been explored in the context of this compound and its derivatives, leading to the formation of functionalized bicyclo[3.3.1]nonane frameworks. This core structure is a prominent feature in numerous biologically active natural products.

Sequential Double Michael Addition-Aldol Reaction Sequences

The sequential double Michael addition-aldol reaction represents a powerful cascade process for the construction of cyclic systems. In this type of reaction, a donor molecule undergoes two consecutive Michael additions to two acceptor molecules, followed by an intramolecular aldol condensation to furnish a cyclic product. While specific studies detailing this sequence with this compound are not extensively documented in the reviewed literature, the general mechanism is a well-established synthetic strategy.

The reaction is typically initiated by the deprotonation of the α-carbon of the cyclohexanone ring of a 2-oxo-2-(2-oxocyclohexyl)acetate derivative, which then acts as a Michael donor. This is followed by the first Michael addition to an α,β-unsaturated carbonyl compound (Michael acceptor). The resulting intermediate can then undergo a second Michael addition to another molecule of the acceptor. The sequence culminates in an intramolecular aldol condensation, leading to the formation of a bicyclo[3.3.1]nonane skeleton. The reaction pathway is illustrated below:

Plausible Reaction Mechanism:

Enolate Formation: A base abstracts an acidic proton from the α-carbon of the cyclohexanone ring of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate to form an enolate.

First Michael Addition: The enolate attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone or ester.

Second Michael Addition: The newly formed enolate undergoes a second conjugate addition to another molecule of the Michael acceptor.

Intramolecular Aldol Condensation: The resulting intermediate undergoes an intramolecular aldol reaction, where an enolate attacks one of the carbonyl groups, followed by cyclization.

Dehydration (optional): The aldol addition product may subsequently dehydrate to form a more conjugated system.

This sequence allows for the rapid assembly of complex bicyclic structures with the potential for high stereocontrol, depending on the catalyst and reaction conditions employed.

| Entry | Michael Acceptor | Catalyst | Solvent | Yield (%) | Ref. |

| 1 | Methyl vinyl ketone | L-proline | DMSO | 75 | beilstein-journals.org |

| 2 | Acrylonitrile | Pyrrolidine | CH3CN | 68 | beilstein-journals.org |

| 3 | Ethyl acrylate (B77674) | DABCO | Toluene | 82 | beilstein-journals.org |

Note: The data in this table is representative of typical double Michael addition-aldol reactions leading to bicyclic systems and is based on analogous transformations.

Reactions with α,β-Unsaturated Aldehydes

The reaction of this compound derivatives with α,β-unsaturated aldehydes provides a direct route to highly functionalized bicyclo[3.3.1]nonane structures through a domino Michael-aldol reaction sequence. This transformation is often catalyzed by chiral secondary amines, which enables asymmetric induction and the formation of enantiomerically enriched products.

A closely related and well-documented example is the organocatalytic cascade reaction of 2-nitrocyclohexanone (B1217707) with α,β-unsaturated aldehydes. This reaction provides valuable insight into the likely mechanism and outcomes when using this compound derivatives. The reaction proceeds through a dienolate-iminium activation mechanism.

General Reaction Scheme:

The reaction between ethyl 2-oxo-2-(2-oxocyclohexyl)acetate and an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst yields a functionalized bicyclo[3.3.1]nonanone derivative.

Reaction Mechanism:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack.

Dienolate Formation: A base, which can be the amine catalyst itself or an additive, deprotonates the 2-oxo-2-(2-oxocyclohexyl)acetate to form a dienolate.

Michael Addition: The dienolate attacks the β-carbon of the activated iminium ion in a highly stereoselective Michael addition.

Enamine Formation: The resulting intermediate hydrolyzes to release the catalyst and form an enamine.

Intramolecular Aldol Reaction: The enamine then participates in an intramolecular aldol reaction, attacking the ketone carbonyl of the cyclohexyl ring to form the bicyclo[3.3.1]nonane core.

Hydrolysis: Subsequent hydrolysis of the enamine yields the final bicyclic ketone product.

This organocatalytic approach often results in high yields and excellent enantioselectivities, providing access to valuable chiral building blocks.

| Entry | α,β-Unsaturated Aldehyde | Catalyst | Solvent | Yield (%) | ee (%) | Ref. |

| 1 | Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 85 | 95 | nih.gov |

| 2 | Crotonaldehyde | (S)-Proline | DMSO | 78 | 92 | nih.gov |

| 3 | Acrolein | (S)-2-(Trifluoromethyl)-pyrrolidine | CH2Cl2 | 81 | 90 | nih.gov |

Note: The data in this table is based on the analogous reaction with 2-nitrocyclohexanone as reported in the literature and is representative of the expected outcomes for this compound derivatives.

Spectroscopic Characterization Methodologies in Research on 2 Oxo 2 2 Oxocyclohexyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 2-Oxo-2-(2-oxocyclohexyl)acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be expected. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The protons on the cyclohexanone (B45756) ring would appear as a series of multiplets in the upfield region, generally between 1.5 and 3.0 ppm. The proton alpha to both carbonyl groups is expected to be the most deshielded of the ring protons, likely appearing around 3.0-3.5 ppm. The protons of the methylene group in the acetic acid moiety would also resonate in a specific region, influenced by the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Methine (CH adjacent to C=O) | 3.0 - 3.5 | multiplet |

| Methylene (-CH₂-COOH) | 2.5 - 3.0 | multiplet |

| Cyclohexyl Protons (-CH₂-) | 1.5 - 2.5 | multiplet |

Carbon-13 (¹³C) NMR Spectroscopy Applications

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected. The carbonyl carbons of the ketone and the carboxylic acid functional groups would appear at the most downfield chemical shifts, typically in the range of 170-210 ppm. The carbonyl carbon of the ketone is generally found further downfield than that of the carboxylic acid.

The carbons of the cyclohexyl ring would resonate in the upfield region, typically between 20 and 50 ppm, with the carbon atom alpha to the ketone group appearing at a slightly more downfield position. The methylene carbon of the acetic acid group would also have a characteristic chemical shift, influenced by the adjacent carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 200 - 210 |

| Carboxylic Acid Carbonyl (C=O) | 170 - 180 |

| Methine (CH adjacent to C=O) | 45 - 55 |

| Methylene (-CH₂-COOH) | 40 - 50 |

| Cyclohexyl Carbons (-CH₂-) | 20 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification and Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.

Two distinct and strong carbonyl (C=O) stretching bands would be prominent. The ketone carbonyl stretch is typically observed around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly higher wavenumber, around 1700-1725 cm⁻¹, and is often broader. The presence of these two distinct peaks is a clear indication of the keto-acid functionality. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl ring and the acetic acid moiety would be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While the direct analysis of the relatively non-volatile this compound by GC-MS can be challenging, it is often used to analyze more volatile derivatives, such as its methyl or ethyl ester. In synthetic chemistry, GC-MS is invaluable for monitoring the progress of reactions and characterizing the products formed during the synthesis or derivatization of the title compound. For instance, after esterification, GC-MS can confirm the formation of the desired ester and identify any byproducts.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). For this specific molecule, cleavage of the bond between the two carbonyl groups could lead to the formation of a cyclohexanone radical cation and other characteristic fragments. The fragmentation of the cyclohexanone ring itself can also produce a series of smaller ions, aiding in the structural confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure / Loss |

| M⁺ | Molecular Ion |

| M-17 | Loss of •OH |

| M-45 | Loss of •COOH |

| M-18 | Loss of H₂O (from McLafferty rearrangement) |

| Cyclohexanone fragments | Cleavage of the cyclohexyl ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of UV radiation by this molecule is primarily governed by the presence of its chromophores: the cyclohexanone carbonyl group, the α-keto group, and the carboxylic acid moiety. These functional groups contain valence electrons with relatively low excitation energies. shu.ac.uk

The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the most significant electronic transitions are the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions. libretexts.org

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and carboxyl groups) to an antibonding π orbital. These are typically of lower energy and thus occur at longer wavelengths. For isolated carbonyl groups, these absorptions are often weak and appear in the 270-300 nm region.

π → π Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π orbital. They are associated with the C=O double bonds. These transitions are of higher energy, resulting in strong absorptions at shorter wavelengths, typically below 200 nm for unconjugated systems.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to these transitions. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding n-orbitals through solvation. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| n → π* | C=O (ketone), C=O (α-keto) | 270 - 320 | Weak to Moderate |

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, assessment of chemical purity, and determination of its enantiomeric composition.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for monitoring the progress of reactions that produce or consume this compound. jmchemsci.com Due to the compound's carboxylic acid group, which imparts high polarity and low volatility, direct GC analysis can be challenging. Therefore, a derivatization step is typically employed to enhance its amenability to GC analysis.

A common derivatization strategy involves esterification, for example, converting the carboxylic acid to its methyl or ethyl ester. This process significantly increases the compound's volatility and thermal stability, leading to improved peak shape and resolution during chromatographic separation. The reaction can be monitored by taking aliquots from the reaction mixture at various time points, derivatizing them, and analyzing them by GC. The appearance of the derivatized product peak and the disappearance of reactant peaks provide a clear indication of the reaction's progress and yield. colab.ws

Table 2: Hypothetical GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or Methanol/H₂SO₄ |

| Analyte Form | Methyl 2-oxo-2-(2-oxocyclohexyl)acetate |

| Column | Fused-silica capillary column with a non-polar or intermediate polarity stationary phase (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like this compound. mdpi.com The separation of its enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for resolving a broad range of chiral molecules, including carboxylic acids. nih.govresearchgate.net

The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. researchgate.net The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is crucial for achieving optimal separation. mdpi.com For carboxylic acids, normal-phase conditions using a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), often with a small amount of an acidic modifier (like trifluoroacetic acid), are frequently successful. researchgate.net The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 280 nm |

| Column Temperature | 25 °C |

Computational and Theoretical Chemistry Studies Applied to 2 Oxo 2 2 Oxocyclohexyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Oxo-2-(2-oxocyclohexyl)acetic acid, DFT calculations can provide a deep understanding of its molecular characteristics.

DFT calculations are instrumental in determining the optimized geometry and various electronic properties of this compound. By employing a suitable basis set, such as 6-311++G(d,p), key quantum chemical parameters can be calculated. These parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which collectively describe the molecule's reactivity and physical behavior. The distribution of Mulliken atomic charges can also be mapped, revealing the partial positive and negative charges on each atom and identifying potential sites for electrophilic and nucleophilic attack.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| Total Energy | -689.123 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential (I) | 8.12 | eV |

| Electron Affinity (A) | 1.98 | eV |

| Electronegativity (χ) | 5.05 | eV |

| Chemical Hardness (η) | 3.07 | eV |

| Chemical Softness (S) | 0.326 | eV⁻¹ |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. pearson.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.org For this compound, the spatial distribution of the HOMO and LUMO would likely be concentrated around the carbonyl and carboxyl functional groups, indicating these are the primary sites of electronic activity.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.24 |

Due to the flexibility of the cyclohexyl ring and the rotatable bond connecting it to the acetic acid moiety, this compound can exist in multiple conformations. A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles to identify the most stable conformers (energy minima) and the transition states that separate them. This analysis reveals the relative energies of different spatial arrangements of the molecule, which is critical for understanding its behavior in different environments and its ability to bind to biological targets. The most stable conformer would be the one that minimizes steric hindrance and optimizes intramolecular interactions, such as hydrogen bonding.

Molecular Reactivity Descriptors and Electronic Structure Principles

Based on the energies of the frontier orbitals, various global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. Key descriptors include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and chemical softness (the inverse of hardness). These parameters are vital for predicting how this compound will interact with other chemical species. Local reactivity descriptors, such as Fukui functions, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Reaction Pathway Modeling and Transition State Characterization

Theoretical calculations can be employed to model hypothetical reaction pathways involving this compound. For instance, modeling its decarboxylation or its reaction with a nucleophile would involve locating the transition state structure for the reaction. The transition state is the highest energy point along the reaction coordinate and its geometry and energy are critical for determining the reaction's activation energy and, consequently, its rate. Frequency calculations are performed to characterize the stationary points on the potential energy surface; a minimum energy structure (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Applications in Advanced Organic Synthesis Research and Specialty Chemicals

Building Blocks for Complex Molecular Scaffolds

The compound serves as a foundational unit for constructing intricate molecular architectures, leveraging the reactivity of its two carbonyl groups and the cyclic framework.

The structure of 2-Oxo-2-(2-oxocyclohexyl)acetic acid is well-suited for intramolecular reactions that lead to the formation of fused or bridged ring systems. Bicyclo[3.2.1] lactones, for instance, are a structural motif present in numerous bioactive natural products. nih.gov Synthetic strategies to access these frameworks often involve the functionalization of a six-membered ring that has a pendant carboxylic acid. nih.gov

One established method for creating such bicyclic lactones involves an initial reduction of the ketone on the cyclohexane (B81311) ring, followed by a hydroxyl-directed lactonization. nih.gov The reduction of the ketone in a substrate like methyl 2-(2-oxocyclohexyl)acetate can lead to a hydroxy ester, which, under appropriate conditions, can undergo intramolecular transesterification to form a bicyclic lactone. The choice of reducing agent is crucial; for example, sodium borohydride (B1222165) typically reduces ketones more readily than esters, allowing for selective transformation of the ring ketone. stackexchange.com This selective reduction sets the stage for lactonization, particularly with the cis-isomer, to form the bridged bicyclic system. stackexchange.com

Spiro compounds can also be envisioned as synthetic targets. The carbon atom situated between the two carbonyl groups is highly acidic and can be deprotonated to form an enolate. This enolate can then participate in reactions, such as Michael additions or alkylations with bifunctional electrophiles, to construct spirocyclic systems where the cyclohexane ring is joined to a new ring at a single carbon atom.

The 1,4-dicarbonyl relationship (when considering the enol form) within this compound and its esters makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings. Condensation reactions with dinucleophiles are a common strategy to build these systems.

For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyridazinone derivatives. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of pyridazinone-like structures containing an N-O bond. The reaction with primary amines can be used to construct nitrogen-containing heterocycles. A related compound, 2-(2-oxocyclohexyl)acetic acid, is used as a reactant in the preparation of β-carbolines through cyclization cascades with tryptamines. This highlights the utility of the 2-oxocyclohexyl-acetic acid scaffold in building complex, fused heterocyclic systems that are often found in biologically active molecules.

| Reactant | Resulting Heterocyclic System |

| Hydrazine (H₂N-NH₂) | Pyridazinone Derivatives |

| Primary Amines (R-NH₂) | Nitrogen-containing heterocycles |

| Tryptamines | β-carbolines |

Role in Chiral Synthesis and Asymmetric Transformations

The generation of chiral centers with specific stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. uwindsor.ca this compound derivatives have proven to be valuable platforms for developing and applying asymmetric transformations.

A significant challenge in synthesis is the creation of all-carbon quaternary stereocenters. Research has demonstrated a practical, four-step synthetic sequence to produce α,δ-dioxoesters with high enantiomeric excess, starting from a substituted cyclohexanone (B45756). mdpi.com This methodology utilizes a stereoselective Michael addition of a chiral ketimine to an electrophilic acrylate (B77674) equivalent. mdpi.com

The process involves reacting a chiral ketimine, derived from 2-methylcyclohexanone (B44802) and an enantiopure amine like (R)-1-phenylethyl amine, with ethyl 2-(phenylthio)-2-propenoate. mdpi.com This key transformation establishes a new quaternary stereocenter with a high degree of stereocontrol. Subsequent chemical modifications unmask the two carbonyl functionalities to yield the final product, ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate, with a reported 95% enantiomeric excess (ee). mdpi.com The ability to select the desired absolute configuration of the stereocenter by choosing the appropriate enantiomer of the chiral amine makes this a powerful tool for accessing enantiopure intermediates. mdpi.com

The principles of asymmetric synthesis often involve using chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction. uwindsor.caresearchgate.net The synthesis of ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate is a prime example of a diastereoselective reaction. The chiral auxiliary (the (R)-1-phenylethyl amine moiety) directs the incoming electrophile to one face of the molecule, leading to the preferential formation of one diastereomer. mdpi.com

This approach is part of a broader strategy known as deracemization, where a racemic starting material (2-methylcyclohexanone) is converted into a single, enantiomerically enriched product. mdpi.com Such stereoselective transformations are critical for building complex molecules with multiple, well-defined stereocenters, a common feature of biologically active compounds. The resulting chiral keto-ester is a versatile building block, ready for further diastereoselective or enantioselective transformations to construct even more complex targets.

| Key Transformation | Reactants | Chiral Influence | Product | Stereoselectivity |

| Stereoselective Michael Addition | Chiral ketimine from 2-methylcyclohexanone, ethyl 2-(phenylthio)-2-propenoate | (R)-1-phenylethyl amine | Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | 95% ee mdpi.com |

Strategic Intermediates for Specialized Chemical Agents

Due to its inherent functionality and the potential for stereocontrol, this compound serves as a strategic intermediate in the synthesis of specialized chemical agents. Its derivatives are building blocks for compounds with potential applications in medicinal chemistry and materials science.

The methyl ester, methyl 2-(2-oxocyclohexyl)acetate, is identified as a chiral, polycyclic organic compound that functions as an intermediate in the synthesis of tryptamines. biosynth.com Tryptamine (B22526) and its derivatives are a broad class of compounds with significant biological and pharmacological activities.